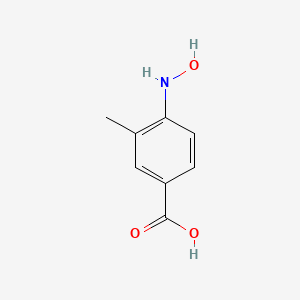
4-(Hydroxyamino)-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxyamino)-3-methylbenzoic acid is an organic compound that belongs to the class of hydroxyamino acids It is characterized by the presence of a hydroxyamino group (-NH-OH) and a carboxylic acid group (-COOH) attached to a benzene ring with a methyl group (-CH3) at the meta position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyamino)-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methylbenzoic acid to form 4-nitro-3-methylbenzoic acid, followed by reduction of the nitro group to a hydroxyamino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using catalytic hydrogenation or chemical reduction with reagents such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reduction method may vary depending on the desired purity and yield, with catalytic hydrogenation being preferred for its efficiency and selectivity.
化学反応の分析
Types of Reactions
4-(Hydroxyamino)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso group (-NO) or further to a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The hydroxyamino group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3).
Major Products Formed
Oxidation: 4-Nitroso-3-methylbenzoic acid or 4-nitro-3-methylbenzoic acid.
Reduction: 4-Amino-3-methylbenzoic acid.
Substitution: Various halogenated, sulfonated, or nitrated derivatives of this compound.
科学的研究の応用
4-(Hydroxyamino)-3-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-(Hydroxyamino)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyamino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Amino-3-methylbenzoic acid: Similar structure but with an amino group instead of a hydroxyamino group.
4-Nitro-3-methylbenzoic acid: Similar structure but with a nitro group instead of a hydroxyamino group.
3-Methylsalicylic acid: Similar structure but with a hydroxyl group at the ortho position relative to the carboxylic acid group.
Uniqueness
4-(Hydroxyamino)-3-methylbenzoic acid is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows the compound to participate in specific redox reactions and interact with biological targets in ways that similar compounds with different substituents cannot.
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
4-(hydroxyamino)-3-methylbenzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-4-6(8(10)11)2-3-7(5)9-12/h2-4,9,12H,1H3,(H,10,11) |
InChIキー |
HVVHUNWZYPZKAN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



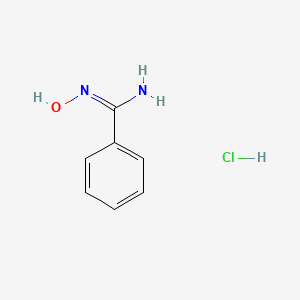
![N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)

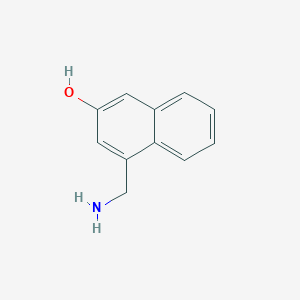
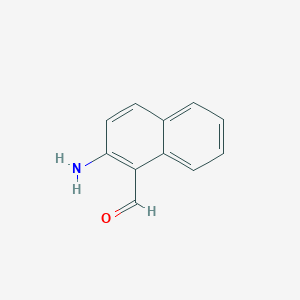
![[1,2,3]Triazolo[1,5-a]quinoxaline](/img/structure/B15071717.png)
![7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15071720.png)
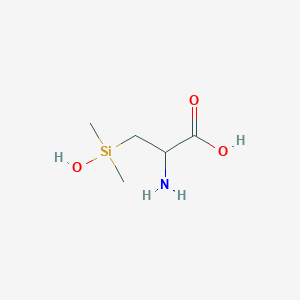
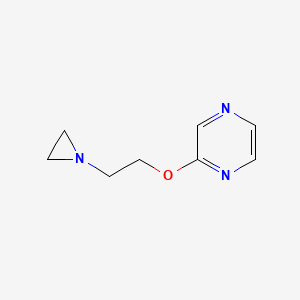



![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)
